molecular formula C15H17N3O2 B11850675 Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B11850675
M. Wt: 271.31 g/mol
InChI Key: VDLYALNDLSQDJG-NSHDSACASA-N
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Description

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a pyrrolo[3,4-c]pyrazole core, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, followed by benzylation. The reaction conditions often involve the use of catalysts such as iodine or silver to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazolone, pyrazoline, and various substituted pyrazole derivatives, each with potential biological activities .

Scientific Research Applications

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C15H17N3O2, and it has garnered attention due to its diverse biological activities, particularly in anti-inflammatory and anticancer research.

PropertyValue
Molecular FormulaC15H17N3O2
Molar Mass271.31 g/mol
CAS Number2228971-71-7
PurityTypically 98%

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. This compound has been investigated for its ability to inhibit various cancer cell lines.

  • Mechanism of Action : The compound is believed to interact with specific molecular targets such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Docking studies have shown that it forms hydrogen bonds with key amino acids in the receptor's active site, enhancing its inhibitory effects on tumor growth and metastasis .
  • Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative activity against prostate cancer cell lines (PC-3), with IC50 values as low as 0.33 μM, indicating potent efficacy compared to standard chemotherapeutics like Doxorubicin .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties.

  • Research Findings : Studies have indicated that compounds within this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promise as an antimicrobial agent.

  • Mechanism : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens, leading to their death. For example, it has been suggested that it disrupts the tricarboxylic acid cycle in bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity.

Key Findings

  • Functional Groups : Variations in substituents on the pyrazole ring significantly influence the biological activity of the compound.
  • Hybridization Effects : The presence of certain hybridized structures enhances binding affinity to target receptors .
  • Selectivity : Some derivatives exhibit selective inhibition against COX-2 over COX-1, which is beneficial for reducing side effects associated with non-selective NSAIDs .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C15H17N3O2/c1-10-13-8-18(11(2)14(13)17-16-10)15(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1

InChI Key

VDLYALNDLSQDJG-NSHDSACASA-N

Isomeric SMILES

C[C@H]1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C

Canonical SMILES

CC1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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